BI-9564

Vue d'ensemble

Description

BI-9564 est un inhibiteur très puissant et sélectif de la protéine 9 contenant un domaine bromodomaine (BRD9). Ce composé se lie avec une forte affinité à BRD9 et avec une affinité plus faible à la protéine 7 contenant un domaine bromodomaine (BRD7) étroitement apparentée. This compound est un outil attrayant pour étudier la biologie du complexe BAF in vitro et in vivo, car il possède un bon profil ADME-PK et une forte biodisponibilité orale .

Mécanisme D'action

- In particular, the BRD9 bromodomain (BD) is essential for the proliferation of acute myeloid leukemia (AML) cells .

- By inhibiting BRD9, BI-9564 modulates gene expression, chromatin remodeling, and transcriptional regulation .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Result of Action

Analyse Biochimique

Biochemical Properties

BI-9564 binds with high affinity to BRD9 (KD( ITC) = 14 nM), displaying good cellular potency and an excellent selectivity versus most BET family members . It interacts with the bromodomain of BRD9, a component of the chromatin remodeling SWI/SNF BAF complex . The nature of these interactions involves binding to the acetyl-lysine recognition pocket of BRD9 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to decrease cell proliferation, induce G1-arrest, and cause apoptosis in certain cell types . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the bromodomain of BRD9 . This binding inhibits the function of BRD9, leading to changes in gene expression and cellular function .

Dosage Effects in Animal Models

In a disseminated AML mouse model, this compound showed efficacy at oral doses of 180 mg/kg

Transport and Distribution

Given its high oral bioavailability and moderate to high absorptive permeability , it is likely that this compound can be effectively distributed within the body.

Subcellular Localization

Given its target, the bromodomain of BRD9, it is likely that this compound localizes to the nucleus where it can interact with chromatin and affect gene expression .

Méthodes De Préparation

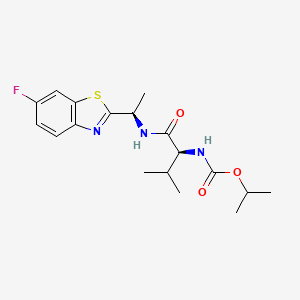

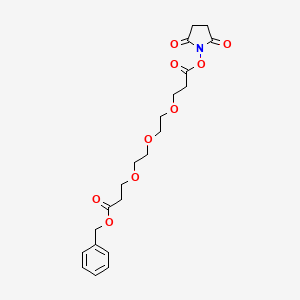

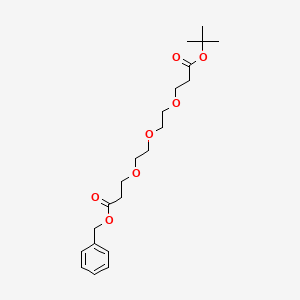

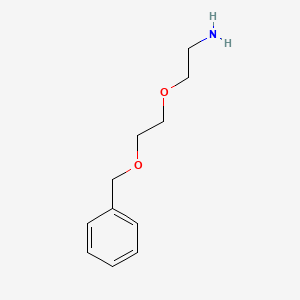

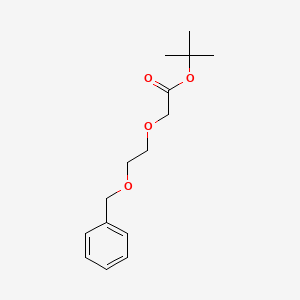

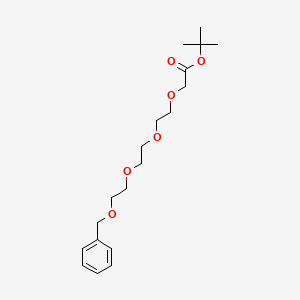

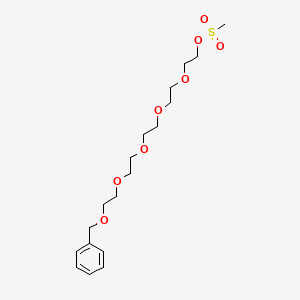

Les voies de synthèse et les conditions réactionnelles de BI-9564 impliquent la préparation d'un analogue comportant une amine primaire afin de permettre une conjugaison directe à un support solide via un couplage par ester NHS . La voie de synthèse détaillée et les méthodes de production industrielle sont exclusives et non divulguées publiquement.

Analyse Des Réactions Chimiques

BI-9564 subit différents types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que les réactifs et les conditions détaillés ne soient pas disponibles publiquement.

Réduction : Le composé peut être réduit, mais les réactifs et les conditions spécifiques sont exclusifs.

Substitution : this compound peut subir des réactions de substitution, en particulier impliquant ses groupes diméthylaminométhyle et méthoxyphényle.

Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas divulgués publiquement. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde chimique pour étudier la fonction des protéines contenant un domaine bromodomaine.

Biologie : Employé dans la recherche pour comprendre le rôle de BRD9 dans le remodelage de la chromatine et l'expression des gènes.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement de la leucémie myéloïde aiguë (LMA) et d'autres cancers.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les protéines contenant un domaine bromodomaine.

Mécanisme d'action

This compound exerce ses effets en se liant avec une forte affinité au domaine bromodomaine de BRD9, inhibant sa fonction. Le domaine bromodomaine est un domaine protéique qui reconnaît les résidus de lysine acétylés sur les queues d'histones, jouant un rôle crucial dans le remodelage de la chromatine et l'expression des gènes. En inhibant BRD9, this compound perturbe la fonction du complexe BAF SWI/SNF, qui est impliqué dans le remodelage de la chromatine .

Applications De Recherche Scientifique

BI-9564 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the function of bromodomain-containing proteins.

Biology: Employed in research to understand the role of BRD9 in chromatin remodeling and gene expression.

Medicine: Investigated for its potential therapeutic effects in treating acute myeloid leukemia (AML) and other cancers.

Industry: Utilized in the development of new drugs targeting bromodomain-containing proteins.

Comparaison Avec Des Composés Similaires

BI-9564 est comparé à d'autres composés similaires, tels que :

I-BRD9 : Un autre inhibiteur de BRD9, mais avec des profils de sélectivité et de puissance différents.

(+)-JQ1 : Un inhibiteur de domaine bromodomaine qui cible les membres de la famille BET, mais pas aussi sélectif pour BRD9 que this compound.

PF-04979064 : Un autre inhibiteur de domaine bromodomaine avec une spécificité cible différente.

This compound est unique en raison de sa forte sélectivité et de sa puissance pour BRD9, ce qui en fait un outil précieux pour étudier la biologie du complexe BAF et son rôle dans les maladies .

Propriétés

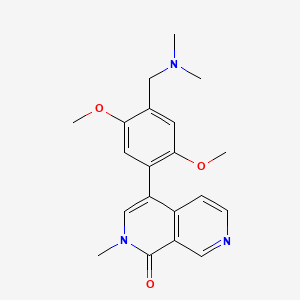

IUPAC Name |

4-[4-[(dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-22(2)11-13-8-19(26-5)15(9-18(13)25-4)17-12-23(3)20(24)16-10-21-7-6-14(16)17/h6-10,12H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFSUDWKXGMUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501128157 | |

| Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883429-22-8 | |

| Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883429-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)

![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)

![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)